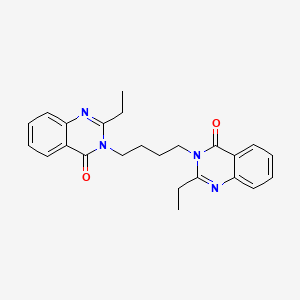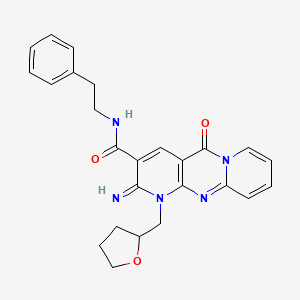![molecular formula C17H19ClN6S B15031553 1-{(E)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-prop-2-en-1-ylthiourea](/img/structure/B15031553.png)
1-{(E)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-prop-2-en-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a propenylthiourea moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of chlorophenylamine and dimethylpyrimidine derivatives, which are reacted under controlled conditions to achieve the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA can be compared with other similar compounds, such as:
4-Chlorophenylthiourea: Shares the chlorophenyl and thiourea moieties but lacks the dimethylpyrimidinyl group.
Dimethylpyrimidinylthiourea: Contains the dimethylpyrimidinyl and thiourea groups but lacks the chlorophenyl group.
Propenylthiourea: Contains the propenyl and thiourea groups but lacks the chlorophenyl and dimethylpyrimidinyl groups. The uniqueness of 1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA lies in its combination of these functional groups, which may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19ClN6S |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
(1E)-1-[(4-chloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C17H19ClN6S/c1-4-9-19-17(25)24-16(22-14-7-5-13(18)6-8-14)23-15-20-11(2)10-12(3)21-15/h4-8,10H,1,9H2,2-3H3,(H3,19,20,21,22,23,24,25) |
Clave InChI |
LRAMNTKIIBTTTC-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)N/C(=N/C(=S)NCC=C)/NC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=NC(=S)NCC=C)NC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B15031478.png)
![4-chloro-5-[(2Z)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B15031484.png)

![2-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15031491.png)
![(4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031505.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031508.png)

![2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol](/img/structure/B15031520.png)
![11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15031522.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide](/img/structure/B15031533.png)

![Methyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15031540.png)
![3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide](/img/structure/B15031565.png)
![(7Z)-3-(4-bromophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15031580.png)
